

A Technical Guide to the Molecular Structure and Amino Acid Sequence of Selank

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Compound of Interest

Compound Name: *Selank*

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Abstract

Selank, a synthetic heptapeptide, has garnered significant attention in the fields of neuropsychopharmacology and immunology for its anxiolytic, nootropic, and immunomodulatory properties. Developed by the Institute of Molecular Genetics of the Russian Academy of Sciences, **Selank** is an analogue of the endogenous peptide tuftsin. This technical guide provides a comprehensive overview of the molecular structure and amino acid sequence of **Selank**. It details its physicochemical properties, presents quantitative data on its biological activity, outlines key experimental protocols for its study, and visualizes its primary signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Amino Acid Sequence

Selank is a heptapeptide, meaning it is a peptide derived from seven amino acids. Its structure is based on the native tetrapeptide tuftsin (Thr-Lys-Pro-Arg), with the addition of a Pro-Gly-Pro tripeptide sequence at the C-terminus. This modification enhances its metabolic stability and prolongs its duration of action compared to its parent molecule.^{[1][2]}

Amino Acid Sequence: Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP)^{[3][4][5]}

Chemical and Physical Properties

The addition of the proline-rich C-terminal fragment not only increases stability but also influences the peptide's overall physicochemical characteristics. A summary of these properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C33H57N11O9	
Molecular Weight	751.87 g/mol	
IUPAC Name	L-threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline	
CAS Number	129954-34-3	
Synonyms	Selanc, TP-7	

Quantitative Data on Biological Activity

Selank's biological effects are multifaceted, primarily impacting the nervous and immune systems. Key quantitative data from preclinical studies are summarized below.

Modulation of Brain-Derived Neurotrophic Factor (BDNF)

Selank has been shown to regulate the expression of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.

Table 2: Effect of Intranasal **Selank** Administration on BDNF mRNA and Protein Levels in the Rat Hippocampus

Time Point Post-Administration	Selank Dose (Intranasal)	Change in BDNF mRNA Levels	Change in BDNF Protein Levels	Reference(s)
3 hours	250 µg/kg	Increased	Not specified	
3 hours	500 µg/kg	Increased	Not specified	
24 hours	250 µg/kg	Not specified	Increased	
24 hours	500 µg/kg	Not specified	Increased	

Gene Expression in the GABAergic System

Selank's anxiolytic effects are linked to its modulation of the GABAergic system. Studies have quantified its impact on the expression of genes involved in GABAergic neurotransmission.

Table 3: Effect of **Selank** on Gene Expression in the Frontal Cortex of Rats

Time Point Post-Administration	Selank Dose (Intranasal)	Number of Genes with Significant Expression Changes	Key Affected Gene Categories	Reference(s)
1 hour	300 µg/kg	45	GABA receptor subunits, transporters, ion channels, dopamine and serotonin receptors	
3 hours	300 µg/kg	22	GABA receptor subunits, transporters, ion channels, dopamine and serotonin receptors	

Immunomodulatory Effects on Cytokine Expression

As an analogue of tuftsin, **Selank** retains immunomodulatory properties, including the ability to influence cytokine production.

Table 4: Effect of **Selank** on Cytokine Levels in a "Social" Stress Model in Rats

Cytokine	Effect of Selank (100 mcg/kg/day, intraperitoneally)	Reference(s)
IL-1 β	Reduction to near control values	
IL-6	Reduction to near control values	
TNF- α	Reduction to near control values	
TGF- β 1	Reduction to near control values	

Experimental Protocols

This section provides detailed methodologies for key experiments cited in **Selank** research.

Analysis of BDNF mRNA Levels via Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to quantify changes in BDNF mRNA in brain tissue following **Selank** administration.

- Animal Treatment and Tissue Collection:
 - Administer **Selank** (e.g., 250-500 μ g/kg, intranasally) or a vehicle control to laboratory animals (e.g., Wistar rats).
 - At predetermined time points (e.g., 3 hours post-administration), euthanize the animals.
 - Rapidly dissect the hippocampus, freeze it in liquid nitrogen, and store it at -80°C until analysis.
- RNA Extraction:
 - Homogenize the frozen hippocampal tissue.

- Extract total RNA using a suitable kit (e.g., TRIzol reagent) following the manufacturer's instructions.
- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
- Reverse Transcription:
 - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- Quantitative Real-Time PCR (qPCR):
 - Perform qPCR using primers specific for the Bdnf gene and a stable housekeeping gene (e.g., GAPDH) for normalization.
 - Use a real-time PCR system and a SYBR Green-based master mix for amplification and detection.
 - Thermal cycling conditions should be optimized, but a typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis:
 - Calculate the relative fold change in gene expression using the $\Delta\Delta C_t$ method, normalizing the Bdnf expression to the housekeeping gene.

Analysis of BDNF Protein Levels via Western Blot

This protocol details the immunodetection of BDNF protein in brain tissue.

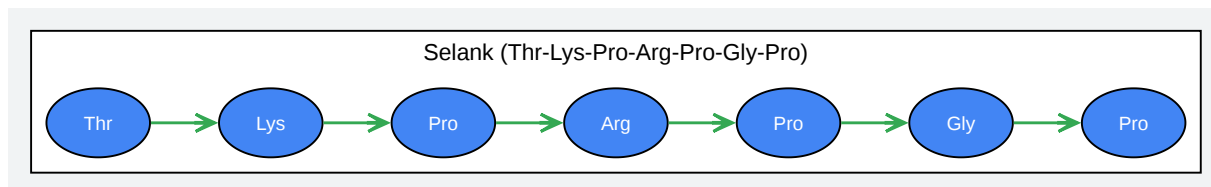
- Protein Lysate Preparation:
 - Homogenize frozen hippocampal tissue in an ice-cold lysis buffer containing protease inhibitors.
 - Incubate the homogenate on ice for 30 minutes with periodic vortexing.
 - Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE and Protein Transfer:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Load 20-40 µg of protein per lane onto a 12-15% SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for BDNF overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Capture the chemiluminescent signal using a digital imaging system.
 - Quantify band intensities using densitometry software (e.g., ImageJ).
 - Normalize the BDNF band intensity to a loading control protein (e.g., β-actin or GAPDH).

Mandatory Visualizations

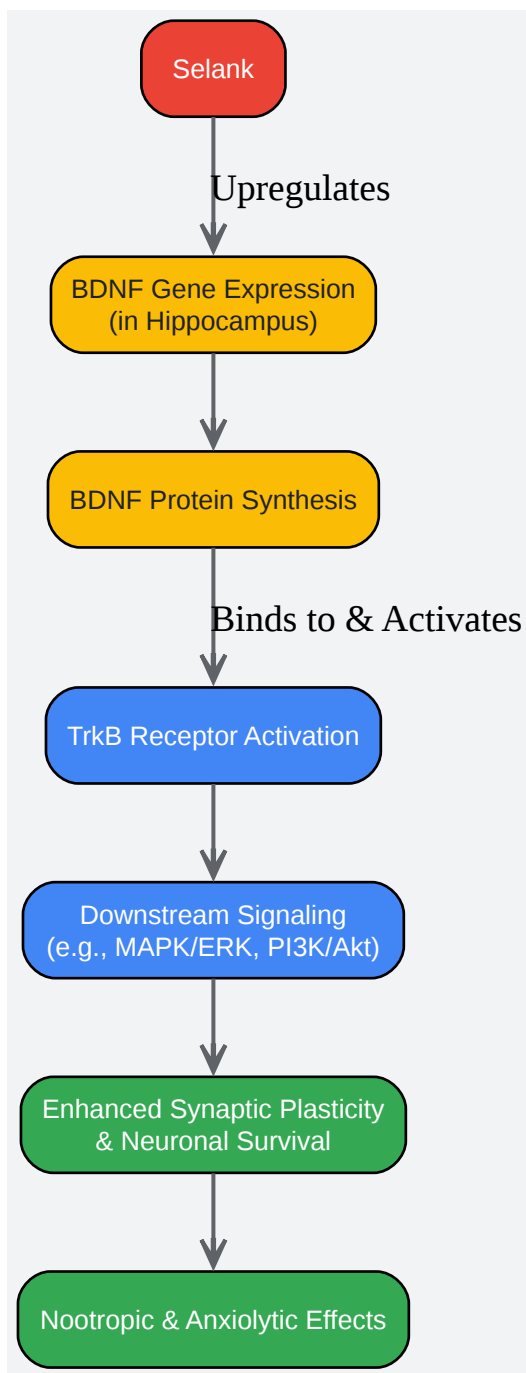
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key molecular pathways influenced by **Selank** and a typical experimental workflow for its analysis.



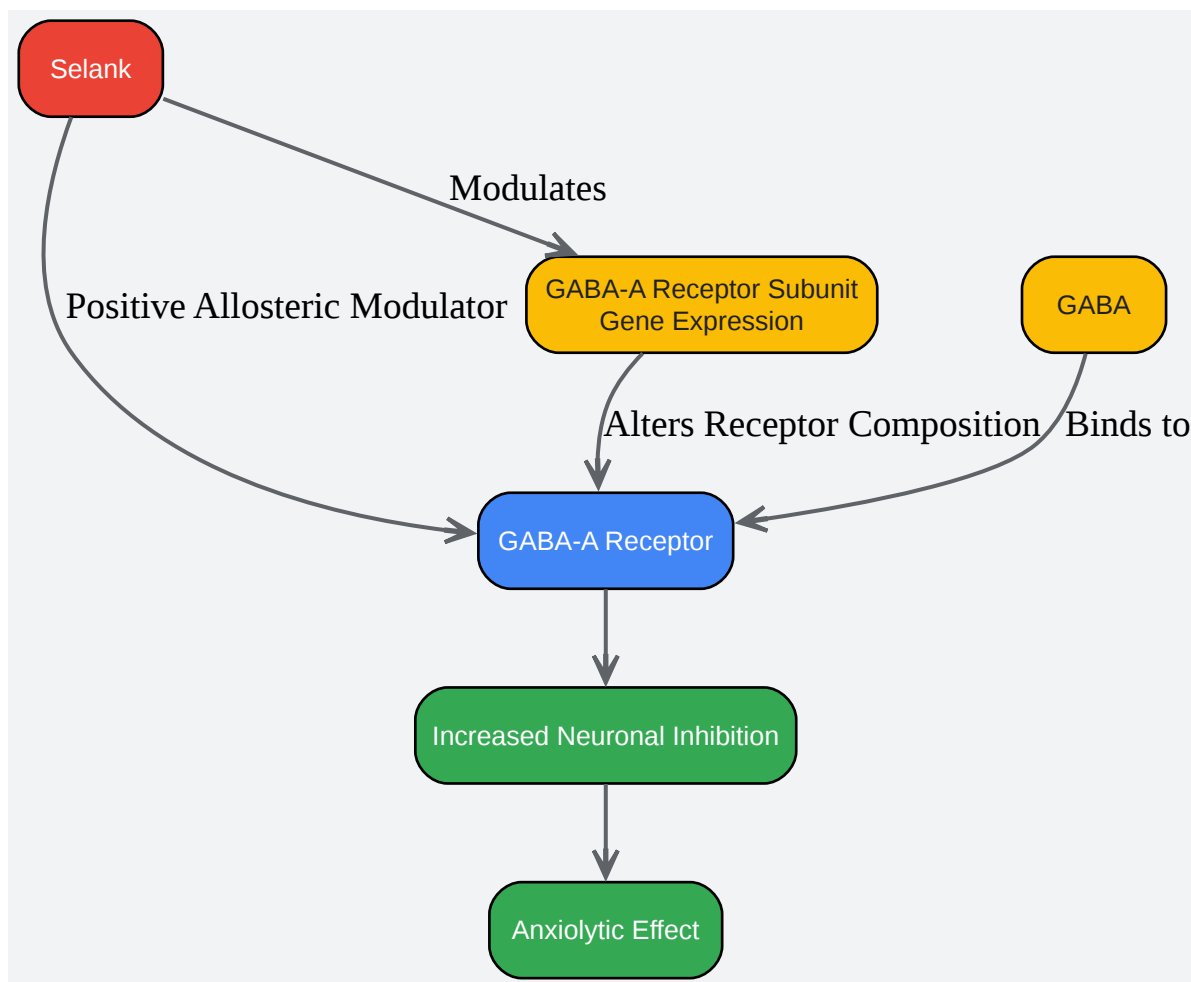
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Caption: Molecular structure of the heptapeptide **Selank**.



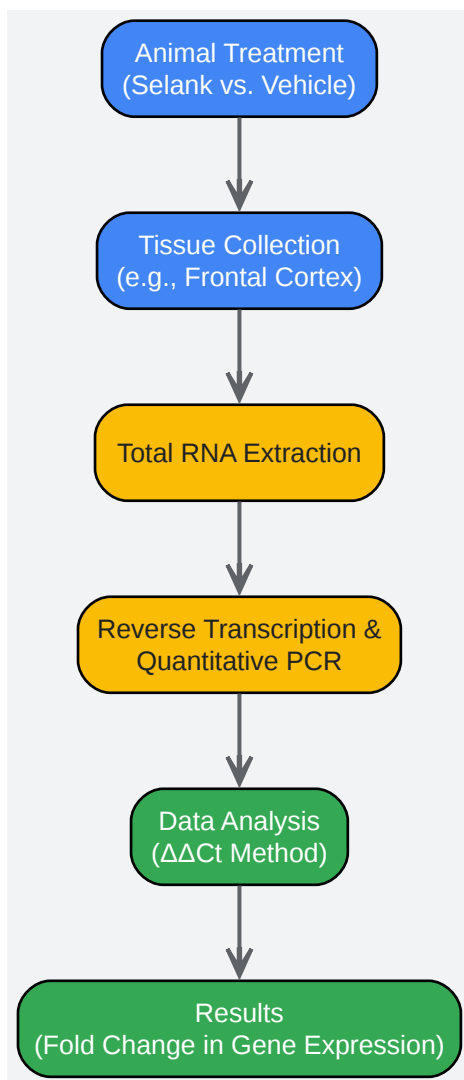
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Caption: **Selank**'s influence on the BDNF signaling pathway.



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Caption: **Selank's** modulation of the GABAergic system.



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Caption: Workflow for gene expression analysis via RT-qPCR.

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